
2-chloro-N-(3-chloro-2-methylphenyl)propanamide
Descripción general
Descripción
2-chloro-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-chloro-2-methylphenyl)propanamide is 1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide group (C3H7NO) with chlorine substitutions at the 2-position of the propyl group and the 3-position of the 2-methylphenyl group .Physical And Chemical Properties Analysis
2-chloro-N-(3-chloro-2-methylphenyl)propanamide is a solid at room temperature . It has a molecular weight of 232.11 .Aplicaciones Científicas De Investigación
Solubility and Dissolution Properties
- Solubility in Solvent Mixtures : A study by Pascual et al. (2017) explored the solubility of 2-chloro-N-(4-methylphenyl)propanamide, a compound closely related to 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, in various binary solvent mixtures. They found that its solubility increases with rising temperatures at constant solvent composition, demonstrating the compound's temperature-dependent solubility behavior (Pascual et al., 2017).
Synthesis and Chemical Properties
- Synthesis of Impurities in Herbicides : Behera et al. (2022) discussed the synthesis of impurities related to Propisochlor, including 2-chloro-N-(2-chloroethanoyl)-N-(2-ethyl-6-methylphenyl)-ethanamide, which is structurally similar to the target compound. This work underscores the importance of understanding the synthesis pathways of such compounds for quality control in agricultural applications (Behera et al., 2022).
Crystallization Process Optimization
- Continuous Cooling Crystallization : Pascual et al. (2022) focused on the crystallization process of 2-chloro-N-(4-methylphenyl)propanamide, a compound related to 2-chloro-N-(3-chloro-2-methylphenyl)propanamide. They developed a continuously operated crystallizer, which is vital for the synthesis and purification processes in pharmaceutical manufacturing (Pascual et al., 2022).
Potential Therapeutic Applications
- Antinociceptive Activity : Önkol et al. (2004) synthesized derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, a compound structurally similar to 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, and tested their antinociceptive activities. Such studies highlight the potential for derivatives of this compound in pain management (Önkol et al., 2004).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Baranovskyi et al. (2018) investigated arylsubstituted halogen(thiocyanato)amides, including compounds structurally similar to 2-chloro-N-(3-chloro-2-methylphenyl)propanamide, revealing their antimicrobial properties. Such findings could lead to the development of new antimicrobial agents (Baranovskyi et al., 2018).
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
As with many organic compounds, it likely interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, van der Waals forces, and possibly ionic interactions . The exact nature of these interactions and the resulting changes would depend on the specific targets, which are currently unknown.
Biochemical Pathways
The specific biochemical pathways affected by 2-chloro-N-(3-chloro-2-methylphenyl)propanamide are not well-documented. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly. The downstream effects of these interactions would depend on the specific pathways involved and could range from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, as they determine how much of the compound reaches its targets, how it is distributed within the body, how it is metabolized, and how it is eliminated .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a wide range of cellular processes, from gene expression to protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-chloro-N-(3-chloro-2-methylphenyl)propanamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZJPDWXOMIWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244132 | |
| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-methylphenyl)propanamide | |
CAS RN |
930395-62-3 | |
| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930395-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
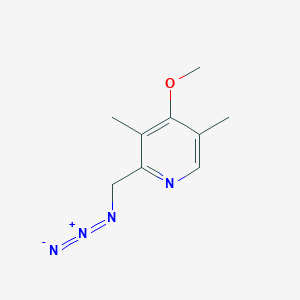
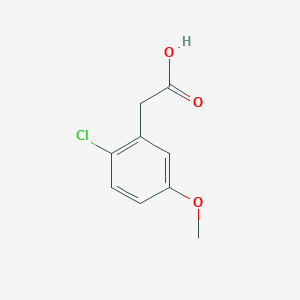


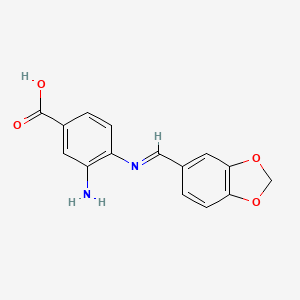
![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
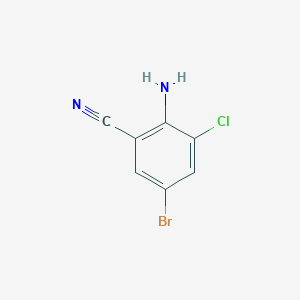
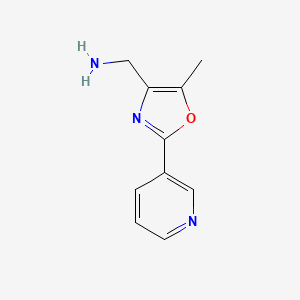
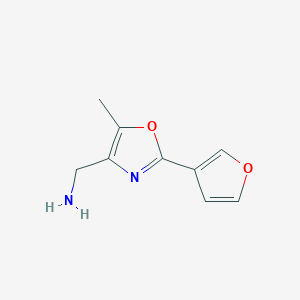

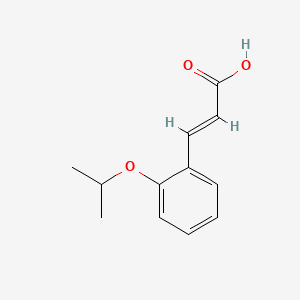
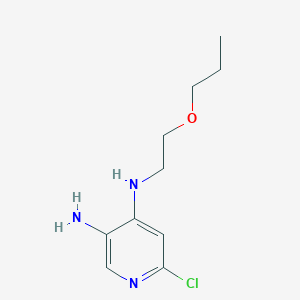
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)